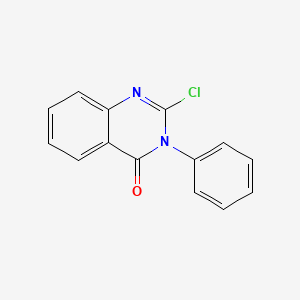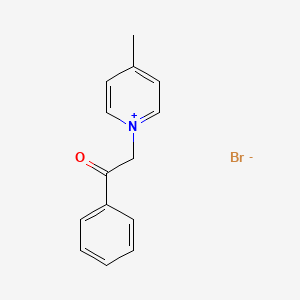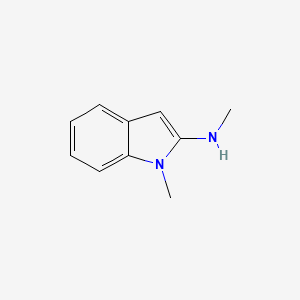
2-chloro-3-phenylquinazolin-4(3H)-one
描述
2-chloro-3-phenylquinazolin-4(3H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a quinazolinone derivative that has shown promising results in studies related to medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
2-chloro-3-phenylquinazolin-4(3H)-one has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
In pharmacology, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
In biochemistry, 2-chloro-3-phenylquinazolin-4(3H)-one has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways.
作用机制
The mechanism of action of 2-chloro-3-phenylquinazolin-4(3H)-one varies depending on its application. In cancer treatment, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In neurological disorders, 2-chloro-3-phenylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-3-phenylquinazolin-4(3H)-one depend on its application. In cancer treatment, this compound has been found to induce apoptosis and inhibit the growth of cancer cells. In neurological disorders, it has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase.
实验室实验的优点和局限性
The advantages of using 2-chloro-3-phenylquinazolin-4(3H)-one in lab experiments include its high purity, stability, and efficiency in inhibiting the activity of certain enzymes. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the research on 2-chloro-3-phenylquinazolin-4(3H)-one. In medicinal chemistry, further studies are needed to determine its efficacy in vivo and its potential as a cancer treatment. In pharmacology, more research is needed to determine its safety and efficacy in treating neurological disorders. In biochemistry, further studies are needed to determine its potential as a tool for studying protein-protein interactions. Overall, the potential applications of 2-chloro-3-phenylquinazolin-4(3H)-one make it a promising compound for future research.
属性
IUPAC Name |
2-chloro-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWWNOYKNCBEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427878 | |
| Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-phenylquinazolin-4(3H)-one | |
CAS RN |
727-62-8 | |
| Record name | 2-chloro-3-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)


![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)



![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)



![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)